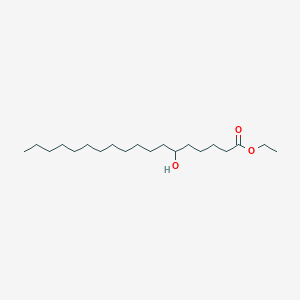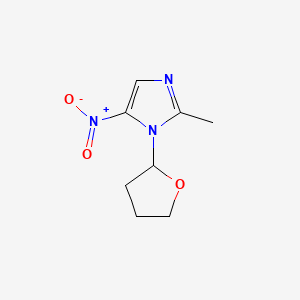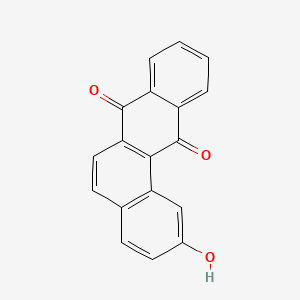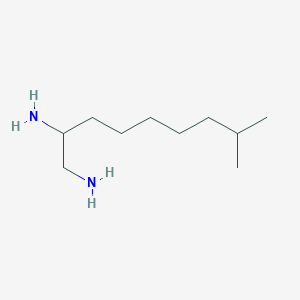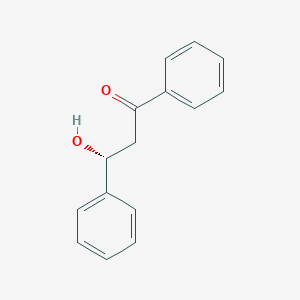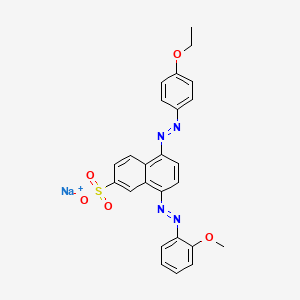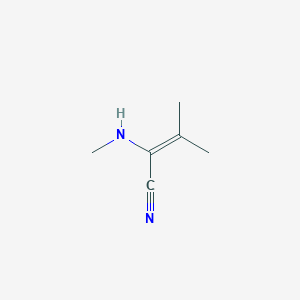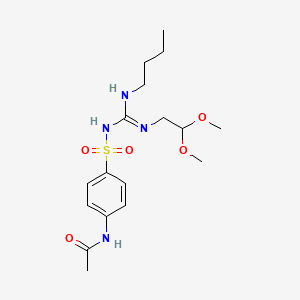
1,3,4-Trimethylquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trimethylquinolin-1-ium iodide is a quaternary ammonium compound derived from quinoline Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Trimethylquinolin-1-ium iodide can be synthesized through the N-alkylation of 1,3,4-trimethylquinoline with an alkylating agent such as methyl iodide. The reaction typically proceeds under mild conditions, often at room temperature, and can be carried out in a solvent-free environment or using an appropriate solvent like acetonitrile. The reaction yields the quaternary ammonium salt in high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Trimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the corresponding tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium bromide in an appropriate solvent.
Major Products Formed
Oxidation: Quinolinium N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Different quaternary ammonium salts with varying halide ions.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trimethylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,4-trimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins and other biomolecules, potentially inhibiting or modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Trimethylquinoline: The parent compound, which lacks the quaternary ammonium group.
1,3-Dimethylquinolin-1-ium iodide: A similar quaternary ammonium compound with one less methyl group.
4-Methylquinolin-1-ium iodide: Another quaternary ammonium compound with a different substitution pattern on the quinoline ring.
Uniqueness
1,3,4-Trimethylquinolin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and the quaternary ammonium iodide moiety make it particularly useful in applications requiring strong binding to negatively charged sites and stability under various reaction conditions .
Eigenschaften
CAS-Nummer |
66396-29-0 |
|---|---|
Molekularformel |
C12H14IN |
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
1,3,4-trimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H14N.HI/c1-9-8-13(3)12-7-5-4-6-11(12)10(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DORATBCIYHHLLZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)

